![molecular formula C11H7NO5S B2716693 1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid CAS No. 1156750-55-8](/img/structure/B2716693.png)
1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid
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Description
1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid, also known as TPBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. TPBC belongs to the class of benzothiazole derivatives and has shown promising results in various biological assays.
Scientific Research Applications
Synthesis and Biological Activity
Benzothiazole derivatives have been extensively explored for their biological activity. For instance, the synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid derivatives demonstrated good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, although no antifungal activity was observed against the tested species (Chavan & Pai, 2007).
Antimicrobial Activity of Pyridine Derivatives
Another study on the synthesis and antimicrobial activity of new pyridine derivatives starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of benzothiazole derivatives in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
Benzothiazole derivatives have also been evaluated for their corrosion inhibiting effects. A study on two benzothiazole derivatives as corrosion inhibitors for carbon steel in a 1 M HCl solution indicated that these inhibitors offered extra stability and higher inhibition efficiencies, highlighting the potential application of benzothiazole derivatives in corrosion protection (Hu et al., 2016).
Sensing and Quantification
The development of methods for protein detection and quantification using anionic water-soluble conjugated polymers, which include benzothiazole units, offers a simple approach to protein sensing. These polymers demonstrated aggregation-induced fluorescence change, useful for protein sensing applications (Yu, Zhang, & Liu, 2008).
Excited-State Intramolecular Proton Transfer
A benzothiazole-based aggregation-induced emission luminogen exhibited multifluorescence emissions in different states due to tunable excited-state intramolecular proton transfer and restricted intramolecular rotation processes. It was used as a ratiometric fluorescent chemosensor for the detection of pH fluctuations in biosamples, demonstrating the versatility of benzothiazole derivatives in sensor technology (Li et al., 2018).
properties
IUPAC Name |
1,1,3-trioxo-2-prop-2-ynyl-1,2-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5S/c1-2-5-12-10(13)8-4-3-7(11(14)15)6-9(8)18(12,16)17/h1,3-4,6H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCCBADZUGEOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trioxo-2-(prop-2-yn-1-yl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid |
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